Distalgesic
CAS No.: 39400-85-6
Cat. No.: VC1618487
Molecular Formula: C30H39ClN2O4
Molecular Weight: 527.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 39400-85-6 |
|---|---|
| Molecular Formula | C30H39ClN2O4 |
| Molecular Weight | 527.1 g/mol |
| IUPAC Name | [(2S,3R)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] propanoate;N-(4-hydroxyphenyl)acetamide;hydrochloride |
| Standard InChI | InChI=1S/C22H29NO2.C8H9NO2.ClH/c1-5-21(24)25-22(18(2)17-23(3)4,20-14-10-7-11-15-20)16-19-12-8-6-9-13-19;1-6(10)9-7-2-4-8(11)5-3-7;/h6-15,18H,5,16-17H2,1-4H3;2-5,11H,1H3,(H,9,10);1H/t18-,22+;;/m1../s1 |
| Standard InChI Key | OZKVMNTVUAGULY-VGHSCWAPSA-N |
| Isomeric SMILES | CCC(=O)O[C@](CC1=CC=CC=C1)(C2=CC=CC=C2)[C@H](C)CN(C)C.CC(=O)NC1=CC=C(C=C1)O.Cl |
| SMILES | CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C.CC(=O)NC1=CC=C(C=C1)O.Cl |
| Canonical SMILES | CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C.CC(=O)NC1=CC=C(C=C1)O.Cl |
Introduction
Composition and Classification
Distalgesic is a brand name for a combination analgesic containing two active ingredients: dextropropoxyphene hydrochloride (32.5 mg) and paracetamol (325 mg) per tablet . This formulation was also marketed under alternative brand names including Co-proxamol in the United Kingdom and Cosalgesic in other markets . Dextropropoxyphene is a synthetic opioid analgesic with structural similarities to methadone, while paracetamol (acetaminophen) is a non-opioid analgesic with antipyretic properties. The combination was developed to provide enhanced pain relief through complementary mechanisms of action.
Chemical Composition
The precise formulation of Distalgesic was standardized to maintain consistent dosing, as outlined in Table 1:
| Component | Amount per tablet |
|---|---|
| Dextropropoxyphene hydrochloride | 32.5 mg |
| Paracetamol | 325 mg |
Table 1: Composition of standard Distalgesic tablet
Therapeutic Applications
Distalgesic was primarily prescribed for the treatment of mild to moderate pain . The medication's principal indication was for short-term pain management in conditions where other less potent analgesics were deemed insufficient. Common applications included postoperative pain, musculoskeletal pain, headache, and various other acute pain conditions.
Mechanism of Action
The analgesic effect of Distalgesic results from the combined pharmacological actions of its two components:
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Dextropropoxyphene acts as a μ-opioid receptor agonist, binding to opioid receptors in the central nervous system, thereby inhibiting pain signal transmission
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Paracetamol's mechanism involves inhibition of cyclooxygenase (COX) enzymes, primarily in the central nervous system, reducing the production of prostaglandins that sensitize pain receptors
The combination was theorized to provide synergistic analgesic effects, although subsequent research has questioned whether dextropropoxyphene provides significant additional pain relief beyond paracetamol alone .
| Risk Factor | Association with Serious Outcomes |
|---|---|
| Number of tablets (≥20) | High risk of respiratory depression |
| Combination with alcohol | Significant potentiation of respiratory depression |
| Combination with benzodiazepines | Significant potentiation of respiratory depression |
| Combination with other CNS depressants | Increased risk of respiratory failure |
Table 2: Risk factors for serious outcomes in Distalgesic overdose
One particularly concerning finding was that while naloxone is an effective antagonist for reversing the opioid effects, the rapidity of deterioration meant that approximately 40% of patients sustained irreversible cerebral damage before reaching medical facilities . This highlighted a critical safety concern with the medication that ultimately contributed to regulatory reassessment.
Overdose and Mortality Research
Extensive research on Distalgesic overdose revealed concerning patterns that influenced regulatory decisions regarding the medication's availability.
Epidemiological Patterns
A review of dextropropoxyphene poisoning episodes in a representative population found that Distalgesic accounted for most overdoses involving this compound . The study noted that Distalgesic had become an increasingly popular component of self-poisoning "cocktails" and had become the ingested agent principally responsible for self-poisoning deaths over the age of 12 years .
The rise in Distalgesic poisonings paralleled the increase in prescriptions for the drug, suggesting a correlation between availability and harm. This epidemiological pattern is consistent with other studies showing that poisoning trends often reflect local prescribing habits, and that most self-poisoned patients take prescribed drugs that are readily available to them .
Mortality Rates
Research indicated that the potential mortality rate in high-risk cases (those taking 20+ tablets with other CNS depressants) was approximately 60% without prompt medical intervention . This exceptionally high mortality risk, even with relatively modest overdoses compared to other analgesics, highlighted the particularly dangerous nature of this compound.
Regulatory Status and Market Withdrawal
Concerns about the safety profile of Distalgesic, particularly its toxicity in overdose cases, led to regulatory actions in multiple countries.
Timeline of Withdrawal
In Ireland, Distalgesic was withdrawn from the market as of January 2006 . Similar regulatory actions occurred in the United Kingdom (where it was known as co-proxamol) and subsequently in other European countries, Australia, and the United States.
Impact Assessment of Withdrawal
The withdrawal of Distalgesic from the Irish market resulted in an immediate and dramatic reduction in sales to retail pharmacies, from 40 million tablets in 2005 to 500,000 tablets in 2006, representing a 98.75% decrease . This was accompanied by a 48% increase in sales of other prescription compound analgesics, indicating substitution to alternative pain medications.
Table 3 summarizes the impact of the Distalgesic withdrawal in Ireland:
| Metric | Before withdrawal (2003-2005) | After withdrawal (2006-2008) | Change |
|---|---|---|---|
| Sales to retail pharmacies | 40 million tablets (2005) | 500,000 tablets (2006) | -98.75% |
| IDO presentations involving Distalgesic | Baseline rate | 84% lower than baseline | -84% |
| IDO presentations involving other analgesics | Baseline rate | 44% higher than baseline | +44% |
Table 3: Impact of Distalgesic withdrawal in Ireland
A comprehensive study evaluating this withdrawal found that the rate of intentional drug overdose (IDO) presentations to hospitals involving Distalgesic in 2006-2008 was 84% lower than in the three years before its withdrawal . While there was a 44% increase in the rate of IDO presentations involving other prescription compound analgesics, the magnitude of this increase was five times smaller than the magnitude of the decrease in Distalgesic-related IDO presentations .
Clinical Efficacy Assessment
Systematic Review Findings
Systematic reviews have examined the clinical efficacy of dextropropoxyphene, both alone and in combination with paracetamol (as in Distalgesic). These studies utilized standardized methodologies to evaluate analgesic efficacy in postoperative pain models .
Research methodologies included:
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Measurement of Total Pain Relief (TOTPAR) over 4-6 hours
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Summed Pain Intensity Difference (SPID) assessment
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Global evaluations of pain relief on standardized scales
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Number-needed-to-treat-to-benefit (NNT) calculations
Benefit-Risk Assessment
The ultimate regulatory decisions regarding Distalgesic stemmed from a comprehensive benefit-risk assessment that concluded "in dextropropoxyphene the evidence suggests that its dangers outweigh its analgesic properties" . This assessment considered both the modest analgesic benefits provided by the dextropropoxyphene component and the significant risks associated with the formulation, particularly in overdose scenarios.
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